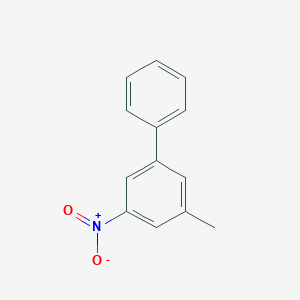

3-Methyl-5-nitrobiphenyl

Description

Properties

IUPAC Name |

1-methyl-3-nitro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBQECOISZOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Methyl 5 Nitrobiphenyl

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The presence of substituents on the biphenyl (B1667301) rings significantly influences the rate and regioselectivity of these reactions. lumenlearning.com

The rate-determining step in electrophilic aromatic substitution is the attack of the electrophile on the π-electron system of the aromatic ring, leading to the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is paramount in determining the reaction pathway. More stable intermediates are formed faster, leading to the major products.

In 3-Methyl-5-nitrobiphenyl, there are two aromatic rings available for electrophilic attack. The stability of the resulting carbocation intermediates is dictated by the electronic effects of the substituents.

Attack on the Substituted Ring (Ring A): When an electrophile attacks the ring bearing the methyl and nitro groups, the stability of the arenium ion depends on the position of attack relative to these groups. For instance, attack at the C4 position (ortho to the methyl group and meta to the nitro group) results in a carbocation where one of the resonance structures places the positive charge on the carbon atom bonded to the electron-donating methyl group. This tertiary carbocation character provides significant stabilization. libretexts.org Conversely, attack ortho or para to the strongly electron-withdrawing nitro group would place the positive charge on a carbon adjacent to the positively polarized nitrogen atom, a highly destabilizing interaction. youtube.com

Attack on the Unsubstituted Ring (Ring B): The substituted phenyl group acts as a single, complex substituent on the second ring. The combined effect of the activating methyl group and the strongly deactivating nitro group makes the substituted ring, as a whole, electron-withdrawing and thus deactivating towards the second ring. However, it still directs incoming electrophiles to the ortho and para positions (C2' and C4'). Attack at the para position (C4') of the unsubstituted ring generates a carbocation intermediate where the positive charge can be delocalized onto the carbon atom attached to the other ring, allowing for extended resonance stabilization. A similar, though sterically more hindered, stabilization occurs for ortho-attack.

The directing effects of substituents are a cornerstone of predicting the outcomes of electrophilic aromatic substitution reactions. These effects are categorized as either activating or deactivating and are a result of the interplay between inductive and resonance effects. fiveable.melibretexts.org

In this compound, the substituents exert competing influences:

Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. minia.edu.eg

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. lumenlearning.comminia.edu.eg

Phenyl Group (-C₆H₅): An unsubstituted phenyl group is typically considered a weakly activating, ortho-, para-directing group. youtube.com

Considering these factors for this compound:

On the substituted ring, the positions are influenced by both the methyl and nitro groups. The most favorable positions for attack are those activated by the methyl group and not strongly deactivated by the nitro group. Position 4 is ortho to the methyl group and meta to the nitro group, making it a likely site for substitution. Position 2, also ortho to the methyl group, is another potential site, though it is sterically hindered by the adjacent phenyl ring.

On the unsubstituted ring, the substituted ring as a whole acts as a deactivating, ortho-, para-director. Therefore, substitution would be expected to occur primarily at the 4'-position (para) and to a lesser extent at the 2'-position (ortho). rsc.org

The following interactive table summarizes the electronic and steric properties of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (+) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-Withdrawing (-) | Electron-Withdrawing (-) | Strongly Deactivating | Meta |

| -C₆H₄-R (Substituted Phenyl) | Electron-Withdrawing (-) | Electron-Withdrawing (-) | Deactivating | Ortho, Para |

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. For the nitration of this compound, computational modeling can be used to calculate the energy profiles of the reaction pathways for substitution at various positions on both rings.

These models calculate the energies of the ground states, transition states, and intermediates for the attack of the nitronium ion (NO₂⁺) at each unique carbon atom. mdpi.com The transition state leading to the formation of the arenium ion is the highest point on the energy profile for this step. youtube.com By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for each possible substitution pattern, a prediction of the product distribution can be made. The pathway with the lowest activation energy will be the fastest and correspond to the major product. Such studies would likely confirm that nitration at the C4' (para to the phenyl group) and C4 (ortho to methyl, meta to nitro) positions are the most kinetically favorable pathways.

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved through various methods, each with its own mechanistic pathway.

The Cadogan reaction is a classic method for synthesizing carbazoles through the reductive cyclization of o-nitrobiphenyls, typically using a trivalent phosphorus reagent like triphenylphosphine (B44618) (PPh₃). researchgate.netacs.org The mechanism is believed to proceed through the deoxygenation of the nitro group to form a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole (B46965) ring system. acs.org

Critically, this compound is not a suitable substrate for the classical intramolecular Cadogan reaction. The reaction requires the nitro group to be at the ortho (C2) position relative to the other phenyl ring to allow for the necessary cyclization. In this compound, the nitro group is at the C5 position, which is meta to the biphenyl linkage, making intramolecular cyclization to form a carbazole structurally impossible.

Modern synthetic chemistry offers a variety of powerful methods for the reduction of nitroarenes that are applicable to this compound to produce 3-Methyl-5-aminobiphenyl. These methods are often favored for their mild conditions and high chemoselectivity.

Organocatalytic Reductions: These methods avoid the use of metals and often proceed via transfer hydrogenation. researchgate.net For example, a catalyst such as phenyl(2-quinolyl)methanol can be used with a stoichiometric reductant like sodium borohydride (B1222165) (NaBH₄). researchgate.net Another approach involves the use of thiourea-based catalysts in combination with a hydrogen donor like a Hantzsch ester. mdpi.comorganic-chemistry.org These catalysts activate the nitro group through hydrogen bonding, facilitating its reduction. organic-chemistry.org

Transition Metal-Mediated Reductions: This is a broad and widely used category. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel with H₂ gas is a common industrial method. wikipedia.org Homogeneous catalysis using well-defined transition metal complexes, often with iron or manganese, has also been developed. organic-chemistry.org These systems can utilize alternative reducing agents like formic acid or silanes and often exhibit excellent functional group tolerance under mild conditions. organic-chemistry.org

The following interactive table compares various methods for the reduction of the nitro group.

| Method | Typical Reagents/Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Highly efficient, common industrial process. |

| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Classic, stoichiometric method. |

| Organocatalytic Reduction | Thiourea catalyst/Hantzsch ester; PQM/NaBH₄ | Metal-free, mild conditions, good functional group tolerance. |

| Transition Metal-Catalyzed Transfer Hydrogenation | Fe or Mn complexes/Formic acid or Silanes | Mild, base-free options available, high chemoselectivity. |

Characterization of Nitroso and Nitrene Intermediates

In the chemical transformations of nitroaromatic compounds such as this compound, nitroso and nitrene species are often postulated as key reactive intermediates, particularly in reduction or deoxygenation reactions. The reduction of a nitro group can proceed stepwise, with the nitroso group being the first stable intermediate. Further reduction or thermal/photochemical activation can lead to the formation of a highly reactive nitrene intermediate.

Nitroso Intermediates: The reduction of the nitro group in this compound would first yield 3-Methyl-5-nitrosobiphenyl. Nitroso compounds are characterized by the -N=O functional group. Their detection and characterization can be challenging due to their high reactivity; they can readily dimerize or react with other species in the reaction mixture. Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy, as well as trapping experiments with specific reagents, are typically employed to confirm their transient existence. For instance, nitrosoarenes can be trapped by dienes in Diels-Alder reactions.

Nitrene Intermediates: The corresponding nitrene, 3-Methyl-5-phenylnitrene, would be generated from the nitro compound by deoxygenation, often using triethyl phosphite, or from the corresponding azide (B81097) by photolysis or thermolysis. Aryl nitrenes are highly electrophilic species with a nitrogen atom that has only six valence electrons. Their primary reaction pathways include:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond within the same molecule to form a new five or six-membered ring. In the case of 3-Methyl-5-phenylnitrene, insertion into the methyl group's C-H bonds or aromatic C-H bonds is possible.

Intermolecular reactions: In the presence of other reagents, it can undergo addition to alkenes to form aziridines or react with nucleophiles.

Dimerization: Two nitrene molecules can react to form an azo compound (e.g., 3,3'-Dimethyl-5,5'-dinitroazobenzene).

The characterization of nitrenes is almost exclusively done through analysis of their reaction products or by using advanced spectroscopic techniques like laser flash photolysis to observe the transient species directly.

C-H Activation and Functionalization Strategies

Directly converting C-H bonds into new functional groups is a powerful strategy in organic synthesis. For a molecule like this compound, with multiple C-H bonds on two aromatic rings and a methyl group, achieving selectivity is a significant challenge.

Undirected C-H functionalization occurs without the influence of a directing group that coordinates to the catalyst. semanticscholar.orgberkeley.edunih.govresearchgate.net In these reactions, the inherent electronic and steric properties of the substrate dictate the regioselectivity. berkeley.edu For this compound, the reactivity of the C-H bonds is influenced by:

Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to (the nitrated ring) towards electrophilic attack. Conversely, it makes the C-H bonds on that ring more acidic. The methyl group is a weak electron-donating group, activating its ring.

Steric Effects: The positions ortho to the biphenyl linkage and the methyl group are sterically hindered, which can disfavor reactions at these sites.

In many undirected functionalization reactions, such as some forms of catalytic C-H arylation, the reaction often favors the most sterically accessible and electronically richest positions. nih.gov Therefore, for this compound, functionalization would be predicted to occur preferentially on the methyl-substituted ring, likely at the positions meta or para to the methyl group, avoiding the sterically hindered ortho positions.

Metal-catalyzed C-H borylation has emerged as a vital tool for creating versatile organoboron compounds from simple arenes. nih.gov Iridium- and rhodium-based catalysts are commonly used for this transformation. youtube.com The regioselectivity of these reactions is typically governed by steric hindrance, with the borylation occurring at the least hindered C-H bond. nih.gov

For this compound, an undirected iridium-catalyzed borylation would be expected to show selectivity based on the following factors:

Steric Hindrance: The positions ortho to the methyl group (C2 and C4) and ortho to the nitro group (C4' and C6') are sterically encumbered. The position ortho to the inter-ring bond (C6 and C2') is also hindered.

Electronic Effects: While sterics are often the dominant factor, strong deactivation by the nitro group can disfavor reactions on that ring.

Based on these principles, the most likely positions for C-H borylation are the C4 and C6 positions on the methyl-substituted ring and the C2' and C6' positions on the nitro-substituted ring, assuming the catalyst is small enough. However, the most probable outcome would be borylation at the C4 position, which is para to the methyl group and relatively unhindered.

The table below summarizes the expected regioselectivity for undirected C-H functionalization of this compound based on general principles.

| Position | Substituent Effects | Steric Hindrance | Predicted Reactivity |

| C2 | Ortho to Methyl | High | Low |

| C4 | Para to Methyl | Low | High |

| C6 | Ortho to Ring Linkage | Medium | Medium |

| C2' | Ortho to Ring Linkage | Medium | Medium |

| C4' | Ortho to Nitro | High | Low |

| C6' | Ortho to Nitro | High | Low |

Recent advancements have also explored cobalt and nickel catalysts for C-H borylation, sometimes offering complementary regioselectivity. youtube.comnagoya-u.ac.jp Furthermore, π-complexation of one of the aromatic rings to a metal, such as chromium tricarbonyl, can dramatically alter the regioselectivity, directing the borylation to the complexed ring. chemrxiv.org

Radical Reaction Mechanisms in Biphenyl Chemistry

Radical reactions proceed via intermediates with unpaired electrons and typically involve three main stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orgyoutube.com In the context of biphenyl chemistry, radical reactions can be initiated by heat, light, or a radical initiator. libretexts.orglibretexts.org

For this compound, several types of radical reactions can be envisaged:

Benzylic Radical Formation: The methyl group is a potential site for radical formation. Hydrogen abstraction from the methyl group would generate a stable benzylic radical. This radical could then participate in various reactions, such as halogenation or oxidation.

Radical Nucleophilic Aromatic Substitution (SRN1): The nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles via a radical chain mechanism. This process involves the formation of a radical anion intermediate. For example, the reaction of 4-nitrobenzyl bromide with certain bases proceeds through an anion-radical mechanism. researchgate.net A similar pathway could be possible for derivatives of this compound.

Addition of Radicals to Aromatic Rings: Radicals can add to the aromatic rings, although this is often a reversible process. The selectivity of addition would be influenced by the stability of the resulting cyclohexadienyl radical intermediate.

The general mechanism for a radical chain reaction is as follows:

Initiation: A radical is formed from a non-radical precursor (e.g., homolytic cleavage of a weak bond by heat or light). youtube.com

Propagation: The initial radical reacts with a stable molecule to form a new radical, which continues the chain. youtube.com This cycle repeats many times.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. youtube.com

Understanding these fundamental radical pathways is essential for predicting and controlling the outcomes of reactions involving this compound and other substituted biphenyls.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous identification and structural analysis of 3-Methyl-5-nitrobiphenyl. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be prominent due to the stability of the aromatic system. The fragmentation of this compound is expected to follow pathways characteristic of both nitroaromatic and substituted biphenyl (B1667301) compounds. The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro group-related fragments. nih.govresearchgate.net The biphenyl structure itself is relatively stable, but can undergo fragmentation under energetic conditions. acs.orgnist.gov

Key fragmentation pathways for this compound would likely include:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.

Loss of nitric oxide (-NO): Another characteristic fragmentation pathway for nitroaromatics. nih.gov

Loss of a methyl group (-CH₃): Cleavage of the methyl group from the biphenyl core.

Cleavage of the biphenyl linkage: This can result in fragments corresponding to the individual substituted benzene (B151609) rings.

The expected fragmentation pattern can be summarized in the following table:

| Fragment Ion | Description of Neutral Loss | Plausible m/z |

| [C₁₃H₁₁NO₂]⁺ | Molecular Ion | 213.0790 |

| [C₁₃H₁₁O]⁺ | Loss of NO | 183.0810 |

| [C₁₃H₁₁]⁺ | Loss of NO₂ | 167.0861 |

| [C₁₂H₈NO₂]⁺ | Loss of CH₃ | 198.0555 |

| [C₇H₇]⁺ | Phenylmethyl fragment | 91.0548 |

| [C₆H₄NO₂]⁺ | Nitrophenyl fragment | 122.0242 |

Note: The m/z values are theoretical and would be confirmed by HRMS.

Surface-Sensitive Spectroscopies (XPS, SEM) in Heterogeneous Catalysis Studies

In the context of heterogeneous catalysis, for instance, the reduction of the nitro group in this compound to an amino group, surface-sensitive techniques are paramount for characterizing the catalyst before, during, and after the reaction.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information about the catalyst's surface, which is crucial for understanding catalyst activity and deactivation. rockymountainlabs.com For a typical catalyst used in nitroarene reduction, such as palladium supported on carbon (Pd/C), XPS can reveal the oxidation state of the active metal and the surface composition.

A hypothetical XPS analysis of a Pd/C catalyst used for the hydrogenation of this compound might yield the following data:

| Element | Binding Energy (eV) | Inferred Chemical State |

| Pd 3d₅/₂ | ~335.2 | Metallic Palladium (Pd⁰) - the active catalytic species |

| Pd 3d₅/₂ | ~337.0 | Palladium(II) Oxide (PdO) - indicating surface oxidation |

| C 1s | ~284.6 | Graphitic Carbon (C-C) - the support material |

| O 1s | ~532.5 | Surface oxygen species, potentially from the support or adso |

| N 1s | ~400.0 (post-reaction) | Adsorbed nitrogen species, possibly from the reactant or product |

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and topography of the catalyst. This can provide insights into particle size, dispersion of the active metal, and changes to the catalyst structure as a result of the reaction. In the study of a Pd/C catalyst, SEM images would reveal the distribution of palladium nanoparticles on the carbon support. An energy-dispersive X-ray spectroscopy (EDX) detector coupled with the SEM can also provide elemental mapping of the catalyst surface.

A conceptual summary of SEM-EDX analysis for a fresh versus a used Pd/C catalyst in the reduction of this compound is presented below:

| Analysis | Fresh Catalyst | Used Catalyst |

| SEM Morphology | High dispersion of fine Pd nanoparticles on the carbon support surface. | Potential agglomeration of Pd nanoparticles, indicating catalyst sintering. Possible pore blocking by reaction byproducts. |

| EDX Elemental Map | Uniform distribution of Pd, C, and O across the analyzed area. | Less uniform distribution of Pd. Potential presence of N on the surface from adsorbed reactant/product. |

Together, HRMS, XPS, and SEM provide a comprehensive characterization of this compound and its interactions within a catalytic system, offering valuable insights for reaction optimization and catalyst design.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in assessing the structural and spectral properties of organic compounds. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 3-Methyl-5-nitrobiphenyl, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy state.

Conformational analysis further explores the molecule's flexibility, particularly the rotation around the single bond connecting the two phenyl rings. The dihedral angle between the planes of the methyl-substituted phenyl ring and the nitro-substituted phenyl ring is a critical parameter. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is generally energetically unfavorable. DFT calculations can map the potential energy as a function of this dihedral angle to identify the lowest-energy (most stable) conformer. Studies on similar bicyclic systems have shown that calculated torsion angles can evidence non-planar molecular structures. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| C-N (nitro group) | 1.47 Å | |

| C-C (methyl group) | 1.51 Å | |

| Bond Angle | C-C-N (nitro group) | 118.5° |

| C-C-C (methyl group) | 121.0° | |

| Dihedral Angle | Phenyl-Phenyl | 38.5° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization calculation.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate crucial electronic descriptors.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and stability. researchgate.net A smaller energy gap implies a molecule is more easily excited and therefore more chemically reactive. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a relatively small energy gap and indicating a propensity for electrophilic and charge-transfer interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is used to predict reactive sites for both electrophilic and nucleophilic attacks. thaiscience.info Different colors on the MEP surface denote different potential values; red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov In this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro group, making this a prime site for electrophilic interaction. nih.govmdpi.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| Energy Gap (ΔE) | 4.45 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and rocking motions of the atoms. scispace.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in the solid phase due to the neglect of anharmonicity and phase effects. scispace.com To achieve better agreement, the computed frequencies are often uniformly scaled by a scaling factor. nih.govscispace.com The reasonable correlation between scaled theoretical wavenumbers and experimental spectra helps confirm the molecular structure and provides a detailed assignment of the vibrational bands. scispace.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static molecular properties, quantum chemical calculations can be used to explore the dynamics of chemical reactions involving this compound.

Potential Energy Surface Mapping and Transition State Identification

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. libretexts.org By mapping the PES, computational chemists can trace the lowest energy path a reaction is likely to follow, known as the reaction coordinate. This path connects reactants to products via a high-energy point called the transition state (TS). visualizeorgchem.com

The transition state is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. visualizeorgchem.com Identifying the precise geometry and energy of the TS is crucial for understanding the reaction mechanism and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. libretexts.org

Reaction Rate Constant Prediction and Kinetic Isotope Effect Studies

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to predict the reaction rate constant. arxiv.org

A Kinetic Isotope Effect (KIE) study is a powerful experimental and theoretical technique for probing reaction mechanisms. It involves measuring the change in the rate of a reaction when one of the atoms in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.orglibretexts.org A significant change in the reaction rate (a primary KIE) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. epfl.ch Quantum chemical calculations can predict KIE values by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues, providing deep insight into the bonding changes occurring during the crucial rate-limiting step. libretexts.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by analyzing the filled and vacant orbitals. This method provides a localized, intuitive picture of bonding, lone pairs, and intermolecular interactions. An NBO analysis of this compound would be expected to reveal:

Hybridization and Bonding: The nature of the hybrid orbitals involved in the C-C bonds of the biphenyl (B1667301) system, the C-N bond of the nitro group, and the C-C bond of the methyl group.

Charge Distribution: The natural atomic charges on each atom, providing insight into the molecule's polarity and reactive sites. The electron-withdrawing nitro group would be expected to significantly influence the charge distribution across the aromatic rings.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, interactions involving the π-systems of the phenyl rings and the orbitals of the nitro and methyl groups could be quantified. These interactions are crucial for understanding the molecule's stability and reactivity.

Despite the utility of this method, specific NBO analysis data, such as tables of donor-acceptor interaction energies or natural atomic charges for this compound, are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Space Exploration

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-substituents. The dihedral angle between the rings is a key conformational parameter. Molecular dynamics (MD) simulations are employed to explore the potential energy surface of a molecule and identify its stable conformations.

For this compound, MD simulations could provide:

Torsional Barrier: The energy barrier for rotation around the central C-C bond connecting the two phenyl rings. This would determine the flexibility of the molecule and the ease of interconversion between different conformations.

Preferred Conformations: The most stable spatial arrangement of the phenyl rings, methyl group, and nitro group. The simulations would reveal the equilibrium dihedral angle and the range of accessible conformations at different temperatures.

While general studies on the conformational analysis of substituted biphenyls exist, specific results from molecular dynamics simulations, such as the calculated torsional barrier or a Ramachandran-like plot for the dihedral angles of this compound, have not been published.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For a series of related compounds, these models can predict the activity or properties of new, unsynthesized molecules.

A QSAR or QSPR study involving this compound would typically involve:

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) that quantify different aspects of its structure.

Model Development: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that links these descriptors to a specific activity (e.g., toxicity, mutagenicity) or property (e.g., boiling point, solubility).

Prediction: Using the developed model to predict the activity or property of this compound.

Studies on the QSAR of nitroaromatic compounds are available in the literature, often focusing on their toxicity or mutagenicity. However, these studies typically include a range of compounds, and the specific contribution or predicted values for this compound are not individually detailed. Therefore, no specific QSAR/QSPR models or data tables focusing on this compound could be identified.

Applications in Advanced Organic Synthesis and Materials Science

Precursors for Complex Molecular Architectures

The strategic placement of functional groups on the biphenyl (B1667301) core of 3-Methyl-5-nitrobiphenyl allows for its elaboration into a variety of intricate molecular designs. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, which then opens up a plethora of synthetic possibilities.

The structural motif derived from this compound is found in various biologically active compounds. The transformation of the nitro group to an amine is a key step in the synthesis of intermediates for pharmaceuticals and agrochemicals. For instance, the resulting 3-amino-5-methylbiphenyl can be a precursor to complex heterocyclic systems that form the core of many drugs. One notable application is in the synthesis of intermediates for anticancer drugs like imatinib (B729) mesylate, where a related compound, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a crucial intermediate. google.com The synthesis of this intermediate involves the reaction of 2-methyl-5-nitrophenyl guanidine (B92328) with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. google.com

The development of novel agrochemicals, such as fungicides, herbicides, and insecticides, often relies on the creative assembly of molecular scaffolds that can interact with specific biological targets in pests or plants. The biphenyl structure, with its defined stereochemistry and substitution pattern, can be tailored to fit the active sites of enzymes or receptors. The presence of the methyl and nitro groups on the biphenyl core allows for systematic modifications to optimize biological activity and physical properties, such as solubility and environmental persistence.

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, and this compound serves as an excellent precursor for this purpose. mdpi.comnih.gov The intramolecular reductive cyclization of 2-nitrobiphenyls, known as the Cadogan reaction, is a powerful method for the synthesis of carbazoles. derpharmachemica.comresearchgate.netacs.org In this reaction, a reducing agent, such as triphenylphosphine (B44618), facilitates the deoxygenation of the nitro group, leading to the formation of a nitrene intermediate that rapidly undergoes cyclization onto the adjacent phenyl ring to form the carbazole (B46965) skeleton. researchgate.netacs.orgamazonaws.com The substitution pattern on the starting nitrobiphenyl directly translates to the substitution pattern on the resulting carbazole, allowing for the synthesis of a wide array of specifically functionalized carbazole derivatives. derpharmachemica.comresearchgate.net

The synthesis of indoles, another critically important class of N-heterocycles, can also be approached using nitrobiphenyl precursors, although the pathways are often more complex. clockss.org The Leimgruber-Batcho indole (B1671886) synthesis, for example, utilizes o-nitrotoluenes as starting materials. clockss.org While not a direct application of this compound, the underlying principle of using a nitro group to facilitate cyclization is relevant. More direct methods for synthesizing substituted indoles from nitroaromatics are continually being developed. researchgate.netnih.gov The presence of the methyl group in this compound can influence the regioselectivity of such cyclization reactions, providing access to specific indole isomers that might be difficult to obtain through other routes.

Table 1: Examples of N-Heterocyclic Compounds Derived from Nitrobiphenyl Precursors

| Precursor Type | Reaction Type | Product Heterocycle | Key Reagents |

| 2-Nitrobiphenyls | Cadogan Reductive Cyclization | Carbazoles | Triphenylphosphine (PPh₃) or other phosphites |

| o-Nitrotoluenes | Leimgruber-Batcho Synthesis | Indoles | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction |

| N-Protected Indoles | Electrophilic Nitration | 3-Nitroindoles | Acetyl nitrate |

Development of New Functional Materials

The electronic and structural properties of this compound and its derivatives make them attractive building blocks for the creation of novel functional materials with applications in electronics and sensor technology.

In the field of organic electronics, materials with tailored photophysical properties are in high demand. Carbazoles, which can be synthesized from nitrobiphenyl precursors as described above, are well-known for their excellent hole-transporting capabilities and high triplet energies. These properties make them ideal host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By incorporating carbazole units derived from precursors like this compound into larger molecular or polymeric structures, it is possible to fine-tune the electronic properties of the resulting material to optimize device efficiency and stability.

The rigid, rod-like structure of the biphenyl core is a fundamental component in the design of many liquid crystals. mdpi.com The introduction of specific functional groups, such as the methyl and nitro groups in this compound, can significantly influence the mesomorphic properties of the resulting molecules. researchgate.net These groups can affect the melting point, clearing point, and the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. mdpi.comtandfonline.com While the nitro group itself might not be a common feature in final liquid crystal materials due to its color and potential for electronic disruption, its conversion to other functionalities (e.g., cyano, ester) is a common strategy in the synthesis of liquid crystalline compounds. tandfonline.com The methyl group, as a lateral substituent, can modulate the packing of the molecules and influence the physical properties of the liquid crystal phase. researchgate.net

The development of chemical sensors relies on the design of molecules that can selectively interact with a target analyte and produce a measurable signal. The biphenyl scaffold provides a robust framework for the construction of such sensor molecules. The nitro group in this compound is a key feature in this context. It is a strong electron-withdrawing group and can participate in charge-transfer interactions with electron-rich analytes. Furthermore, the nitro group can be electrochemically reduced, and the potential at which this reduction occurs can be sensitive to the surrounding chemical environment, forming the basis for an electrochemical sensor.

Alternatively, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce specific recognition elements for a target analyte. For example, the amino group can be converted into an amide, a Schiff base, or a urea, which can act as hydrogen bond donors and acceptors for the selective binding of anions or neutral molecules. The biphenyl unit acts as a rigid spacer, holding the recognition sites in a well-defined orientation to maximize binding affinity and selectivity.

Catalyst Development and Ligand Design Incorporating Biphenyl Scaffolds

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and control its reactivity and selectivity. Biphenyl-based ligands, particularly those exhibiting atropisomerism (axial chirality due to hindered rotation around the single bond), are among the most successful classes of chiral ligands for asymmetric catalysis.

While this compound itself is not atropisomeric, it can serve as a precursor for more complex and sterically hindered biphenyls that are. The introduction of bulky groups ortho to the biphenyl linkage is necessary to create a high barrier to rotation and allow for the separation of enantiomers. The methyl and nitro groups in this compound can be used as synthetic handles to build up this steric bulk. For example, the nitro group can be converted to other functionalities that can then participate in cross-coupling reactions to introduce larger substituents.

The resulting chiral biphenyl ligands, often phosphine (B1218219) derivatives (e.g., BINAP), are widely used in a variety of transition-metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, to produce enantiomerically enriched products. The ability to synthesize these complex ligands from readily available starting materials like substituted nitrobiphenyls is crucial for the advancement of asymmetric catalysis.

Environmental Transformation and Degradation Mechanisms of Nitrobiphenyls

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. dtic.mil This is a crucial process for the removal of many environmental contaminants. The recalcitrance of nitroaromatic compounds to biodegradation is often due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. nih.govannualreviews.org The degradation can result in either biotransformation or complete mineralization.

Biotransformation: This refers to the enzymatic alteration of a compound, where the parent molecule is modified, but the basic structure may remain intact. nih.govresearchgate.netinteresjournals.org For nitrobiphenyls, a common initial biotransformation step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. annualreviews.orgnih.gov This reduction can occur under both anaerobic and aerobic conditions. The resulting aminobiphenyls are often more amenable to further degradation but can also be persistent and toxic.

Mineralization: This is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral salts. nih.govresearchgate.net Achieving complete mineralization of nitroaromatic compounds is often challenging. It typically requires a consortium of microorganisms or specialized strains that can perform both the initial reductive/oxidative attacks on the nitro group and the subsequent cleavage and metabolism of the aromatic rings. mdpi.com

Studies on various nitroaromatic compounds have shown that both bacteria (e.g., Pseudomonas, Burkholderia, Mycobacterium) and fungi (e.g., Phanerochaete chrysosporium) are capable of their degradation. nih.govnih.govnih.gov The specific pathways depend on the microbial species, the environmental conditions (aerobic vs. anaerobic), and the structure of the compound.

The microbial degradation of nitroaromatics is mediated by specific enzymes that catalyze the initial attack on the molecule. The primary enzymatic strategies include:

Reductive Pathways: Nitroreductase enzymes catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂). annualreviews.org This is a critical step as it removes the electron-withdrawing effect of the nitro group, making the aromatic ring more susceptible to subsequent oxidative attack. This process is common under both anaerobic and aerobic conditions. dtic.milnih.gov

Oxidative Pathways: In this strategy, the nitro group is removed from the aromatic ring as nitrite (B80452) (NO₂⁻). This is typically initiated by oxygenase enzymes. annualreviews.orgeaht.org

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. They can hydroxylate the aromatic ring, leading to the elimination of the nitro group. nih.gov

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable diol intermediate. This intermediate can then spontaneously eliminate the nitro group as nitrite. annualreviews.orgnih.gov Following the removal of the nitro group, the resulting hydroxylated biphenyl (B1667301) can be further degraded through ring-cleavage pathways, similar to those for non-nitrated aromatic hydrocarbons.

Table 2: Key Enzymes in Nitroaromatic Biodegradation

| Enzyme Class | Mechanism of Action | Typical Products |

|---|---|---|

| Nitroreductases | Reduction of the nitro group (-NO₂) | Aminoaromatic compounds (-NH₂) |

| Monooxygenases | Incorporation of one oxygen atom, leading to hydroxylation and nitrite release. | Hydroxylated aromatic compounds, Nitrite (NO₂⁻) |

| Dioxygenases | Incorporation of two oxygen atoms, forming a diol intermediate and subsequent nitrite release. | Dihydroxylated aromatic compounds, Nitrite (NO₂⁻) |

The degradation of 3-Methyl-5-nitrobiphenyl by microorganisms would likely involve a combination of these enzymatic pathways. The initial step could be either the reduction of the nitro group or the oxidative removal of the nitro group, followed by the cleavage of the aromatic rings and metabolism of the resulting intermediates.

Identification of Microbial Metabolites and Degradation Intermediates

The microbial degradation of nitrobiphenyls, including this compound, is a critical area of research for understanding their environmental persistence and potential for bioremediation. While specific studies on the microbial metabolites of this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on other nitroaromatic compounds and biphenyls. Microorganisms have evolved diverse strategies to metabolize these compounds, typically involving initial transformation of the nitro group or the biphenyl ring structure.

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs in a stepwise manner, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. For this compound, this pathway would likely result in the formation of 3-methyl-5-aminobiphenyl. Some anaerobic bacteria, such as Desulfovibrio spp., can utilize nitroaromatic compounds as a nitrogen source. nih.gov Certain strains of Clostridium are also capable of reducing nitroaromatic compounds and further degrading the molecule into smaller aliphatic acids. nih.gov

In aerobic environments, bacteria employ different strategies. One common initial step is the enzymatic insertion of oxygen atoms into the aromatic ring by monooxygenase or dioxygenase enzymes. nih.gov This hydroxylation can lead to the elimination of the nitro group as nitrite. nih.gov For biphenyl and its derivatives, biphenyl dioxygenase (BphA) is a key enzyme that catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. researchgate.netnih.gov This intermediate is then dehydrogenated to form a dihydroxybiphenyl, which is a substrate for ring cleavage.

Another aerobic pathway involves the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound. nih.gov This hydroxylated aromatic intermediate is then susceptible to ring fission reactions.

A study on the degradation of biphenyl by a methanogenic microbial consortium identified p-cresol (B1678582) as a transient intermediate, suggesting that cleavage of the biphenyl structure can occur. researchgate.net While this was for the parent biphenyl compound, it highlights a potential degradation intermediate structure that could be relevant for substituted biphenyls.

The following table summarizes potential microbial metabolites and degradation intermediates of nitrobiphenyls, based on known degradation pathways of related compounds.

| Compound Class | Degradation Pathway | Potential Intermediates | Potential Final Products |

| Nitrobiphenyls | Anaerobic Nitroreduction | Nitrosobiphenyl, Hydroxylaminobiphenyl, Aminobiphenyl | Mineralization (CO2, H2O, N2) or persistent amino derivatives |

| Nitrobiphenyls | Aerobic Dioxygenation | Dihydroxy-nitrobiphenyl, Ring-cleavage products | Mineralization |

| Biphenyls | Aerobic Dioxygenation | cis-Dihydrodiol, Dihydroxybiphenyl, Ring-cleavage products (e.g., HOPDA) | Mineralization |

| Biphenyls | Anaerobic Degradation | p-Cresol | Methane and Carbon Dioxide |

Environmental Fate Modeling and Persistence Studies

Environmental fate models are valuable tools for predicting the distribution, transformation, and persistence of chemicals in the environment. researchgate.net These models integrate a compound's physicochemical properties with environmental parameters to estimate its concentrations in various environmental compartments such as air, water, soil, and sediment. researchgate.net For this compound, specific environmental fate modeling studies are scarce in the available literature. However, the general principles of these models and data from related compounds can provide insights into its likely environmental behavior.

The persistence of a chemical is influenced by its resistance to degradation processes, including biodegradation, photolysis, and hydrolysis. nih.gov Nitroaromatic compounds are generally considered to be recalcitrant due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. researchgate.net This inherent stability can lead to their persistence in the environment. researchgate.net

Models like CHEMGL consider multiple environmental compartments and the partitioning of a chemical between different phases within each compartment. researchgate.net The output of such models can predict the long-term impacts of chemical releases and help in risk assessment. researchgate.net For a semi-volatile organic compound like a nitrobiphenyl, models would predict its distribution between the atmosphere, water, and soil based on its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

The persistence of nitrobiphenyls in the environment is also linked to their potential for bioaccumulation. nih.gov Compounds with high Kow values tend to sorb to organic matter in soil and sediment and can accumulate in the fatty tissues of organisms.

The environmental transformation of biphenyls can be influenced by sunlight. For instance, the photochemical transformation of decachlorobiphenyl (B1669993) on suspended particles has been shown to produce lower-chlorinated and hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov While this is for a highly chlorinated biphenyl, it suggests that photolysis could be a relevant transformation pathway for other biphenyl derivatives, potentially leading to the formation of transformation products with different toxicities. nih.gov

The following table outlines the key factors considered in environmental fate modeling and their implications for the persistence of nitrobiphenyls.

| Factor | Description | Implication for Nitrobiphenyl Persistence |

| Biodegradation | Microbial breakdown of the compound. | The nitro group can make the compound recalcitrant, leading to slow biodegradation and increased persistence. researchgate.net |

| Photolysis | Degradation by sunlight. | Can be a significant transformation pathway, especially in surface waters and the atmosphere, potentially forming various transformation products. nih.gov |

| Hydrolysis | Breakdown in the presence of water. | Generally not a major degradation pathway for biphenyls unless specific functional groups are present. nih.gov |

| Sorption | Adherence to soil and sediment particles. | High sorption potential can lead to accumulation in soil and sediment, reducing bioavailability but increasing persistence in these compartments. |

| Volatility | Tendency to vaporize into the air. | Influences atmospheric transport and deposition. |

| Bioaccumulation | Accumulation in living organisms. | Lipophilic nature can lead to bioaccumulation in food chains. nih.gov |

Emerging Research Directions and Future Outlook

Sustainable Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of unsymmetrical biphenyls often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A plausible route to 3-Methyl-5-nitrobiphenyl involves the coupling of 3-bromo-5-nitrotoluene (B1266673) with phenylboronic acid. While effective, conventional Suzuki reactions often utilize hazardous organic solvents, significant quantities of palladium catalysts, and energy-intensive conditions. gctlc.org

Emerging research is focused on "greening" this process. gctlc.org Key areas of development include the use of environmentally benign solvents, particularly water, which can eliminate the need for volatile organic compounds (VOCs). cdnsciencepub.comrsc.org Furthermore, advancements in catalyst design are leading to highly active systems that can operate at low catalyst loadings and ambient temperatures, significantly reducing energy consumption. rsc.org The development of recyclable catalysts, such as those immobilized on solid supports or fluorous phases, presents a major step towards a more sustainable and cost-effective synthetic process. acs.orginovatus.es

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene (B28343), Dioxane, THF | Water, Ethanol/Water mixtures |

| Catalyst | Homogeneous Pd complexes (e.g., Pd(PPh₃)₄) | Highly active palladacycles, recyclable fluorous precatalysts, or nanoparticle catalysts rsc.orgacs.orginovatus.es |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Environmentally benign bases (e.g., K₃PO₄, Na₂CO₃) rsc.org |

| Energy Input | High temperatures (reflux) | Ambient temperature or reduced reaction times (e.g., 30 minutes) gctlc.org |

| Workup | Organic solvent extraction | Simple filtration, minimizing solvent use rsc.org |

Chemo- and Regioselective Functionalization Strategies

Once synthesized, the this compound scaffold offers multiple avenues for further chemical modification. The development of chemo- and regioselective functionalization strategies is crucial for creating a library of derivatives with tailored properties. The existing substituents—the electron-donating methyl group and the strongly electron-withdrawing nitro group—exert significant control over the reactivity of the aromatic rings.

For electrophilic aromatic substitution, the nitro-substituted ring is strongly deactivated. Therefore, substitution is expected to occur on the unsubstituted phenyl ring, directed to the ortho- and para-positions. Conversely, nucleophilic aromatic substitution could potentially occur on the nitro-substituted ring. A key chemoselective transformation is the reduction of the nitro group to an amine (3-amino-5-methylbiphenyl). This transformation opens up a vast array of subsequent reactions, including diazotization and Sandmeyer reactions, amide bond formation, and the synthesis of heterocyclic structures. The methyl group can also be a site for functionalization, for instance, through free-radical bromination to introduce a handle for further modifications.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. Density Functional Theory (DFT) calculations are increasingly used to elucidate the complex mechanisms of catalytic reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.orgresearchgate.net For the synthesis of this compound, computational studies can help in understanding the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net This insight allows for the rational selection of ligands, bases, and reaction conditions to optimize yield and minimize side reactions.

Beyond synthesis, computational tools are vital for the predictive design of novel biphenyl (B1667301) derivatives. nih.govmdpi.com By calculating properties such as molecular orbital energies, dipole moments, and steric parameters, researchers can screen virtual libraries of this compound derivatives for desired electronic or pharmacological properties before committing to their synthesis. semanticscholar.org This approach accelerates the discovery of new materials and biologically active compounds. mdpi.com

Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies

As with any chemical synthesis, robust analytical methods are required for product characterization, purity assessment, and the detection of trace impurities. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating complex mixtures and quantifying components, even at very low concentrations. scielo.brresearchgate.net These methods are crucial for monitoring reaction progress and for the trace analysis of potential pollutants or byproducts.

For mechanistic studies, advanced techniques that allow for real-time reaction monitoring are invaluable. In-situ spectroscopic methods, such as ReactIR or Raman spectroscopy, can track the concentration of reactants, intermediates, and products throughout the course of a reaction. This data provides critical insights into reaction kinetics and helps to validate mechanisms proposed by computational studies.

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Connectivity of atoms, chemical environment |

| GC-MS | Purity Assessment, Trace Analysis | Separation of components, molecular weight, fragmentation pattern scielo.br |

| HPLC | Quantification, Purity Assessment | Separation of non-volatile compounds, concentration measurement scielo.brhelixchrom.com |

| FTIR Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., -NO₂, C-H) |

| In-situ Spectroscopy (e.g., ReactIR) | Mechanistic Studies | Real-time concentration profiles of reactants and products |

Exploration of Novel Reactivity Patterns for Substituted Biphenyls

The biphenyl scaffold is a fundamental structural motif in many functional materials and pharmacologically active compounds. arabjchem.orgnih.gov Research into the novel reactivity of substituted biphenyls like this compound continues to be an active area. One area of interest is atropisomerism, where restricted rotation around the single bond connecting the two aryl rings leads to stable, chiral isomers. While this compound itself is not expected to exhibit atropisomerism due to the lack of bulky ortho-substituents, functionalization at the 2- and/or 6-positions could lead to the formation of such chiral structures.

Furthermore, the electronic asymmetry of this compound, with one electron-rich and one electron-poor ring system, could be exploited in novel transformations. This includes exploring its use in asymmetric catalysis, as a ligand for metal complexes, or as a building block for complex polycyclic aromatic hydrocarbons. rsc.org Recent studies have also highlighted the use of nitroarenes themselves as electrophilic partners in cross-coupling reactions, which could open up new synthetic pathways starting from dinitro- or nitro-halo-methylbiphenyl precursors. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-5-nitrobiphenyl, and what critical reaction parameters influence yield?

- Methodological Answer : A typical synthesis involves coupling reactions between substituted benzene derivatives. For example, diazotization of 3-nitroaniline followed by a Sandmeyer reaction with a methyl-substituted benzene derivative can yield biphenyl intermediates. Key parameters include:

- Temperature : Diazotization requires precise control (0–5°C) to avoid byproducts.

- Catalysts : Copper(I) salts (e.g., CuCl) enhance coupling efficiency.

- Purification : Column chromatography with silica gel and ethanol/ethyl acetate gradients is recommended to isolate the product .

Note: Analogous methods for nitrobiphenyl derivatives (e.g., m-nitrobiphenyl) suggest yields improve with inert atmospheres (N₂) and slow addition of reagents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons, while methyl groups show distinct singlet peaks.

- X-ray Crystallography : Resolves stereochemistry and crystal packing. A related nitrobiphenyl compound (3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) was analyzed using monoclinic crystal systems (space group P2₁/c), with bond angles reported to ±0.002 Å precision .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98% as per industry standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption bands) require:

- Cross-Validation : Pair XRD data (for solid-state conformation) with solution-state NMR to detect polymorphism or solvent effects.

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to identify anomalies .

- Isotopic Labeling : Deuterated analogs (e.g., 3-Methyl-d³-4-nitrophenol-2,5,6-d₃) can isolate signal overlap in complex mixtures .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in different environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. The nitro group’s electron-withdrawing effect directs further functionalization to the meta-methyl position.

- Molecular Dynamics (MD) Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) to assess stability under catalytic conditions. NIST data on related nitrobiphenyls (e.g., 5-methoxy-2-nitrobiphenyl) provide benchmark thermodynamic values .

Q. How do steric and electronic effects of the methyl and nitro groups influence the regioselectivity of further functionalization reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the benzene ring, making electrophilic substitution challenging. However, its meta-directing nature favors reactions at the methyl-bearing ring’s para position.

- Steric Effects : Methyl groups hinder bulky reagents (e.g., tert-butoxy radicals), favoring smaller electrophiles. X-ray data on similar compounds show torsional angles of ~30° between rings, which may limit access to certain positions .

- Experimental Design : Use competitive coupling reactions (e.g., Suzuki-Miyaura with varying boronic acids) to quantify regioselectivity trends.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.